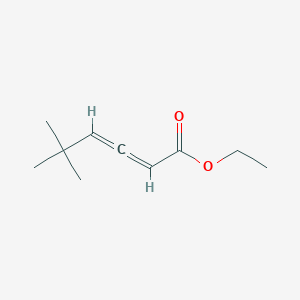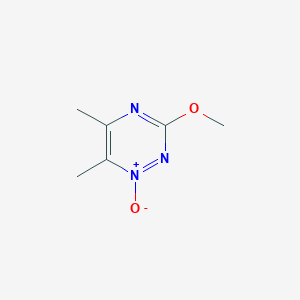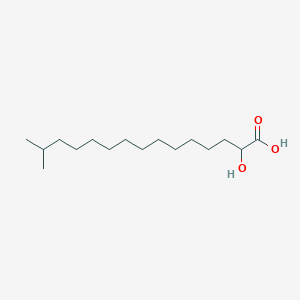
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, an acetamido group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester typically involves the esterification of 4-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-Biphenylcarboxylic acid and methanol.
Reduction: 4-Biphenylmethanol.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may play a role in binding to these targets, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylcarboxylic acid: Lacks the acetamido and methyl ester groups.
2-Acetamidobiphenyl: Lacks the carboxylic acid and methyl ester groups.
Methyl 4-biphenylcarboxylate: Lacks the acetamido group.
Uniqueness
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is unique due to the combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the acetamido and methyl ester groups allows for diverse chemical reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
39180-38-6 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
methyl 3-acetamido-4-phenylbenzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-10-13(16(19)20-2)8-9-14(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
Clé InChI |
REJSESURCIXBRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
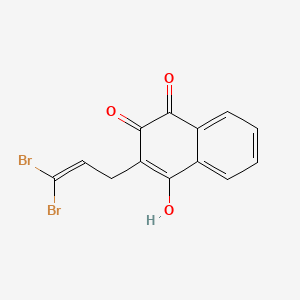

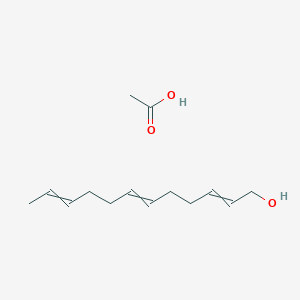



![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
